molecular formula C10H10N2S B2934178 3-(4-Methyl-1,3-thiazol-2-yl)aniline CAS No. 134811-93-1; 215434-25-6

3-(4-Methyl-1,3-thiazol-2-yl)aniline

Cat. No.: B2934178
CAS No.: 134811-93-1; 215434-25-6
M. Wt: 190.26
InChI Key: GZBUVZDSQJFVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1,3-thiazol-2-yl)aniline (CAS: 1354952-02-5) is a thiazole-containing aniline derivative with a methyl group at the 4-position of the thiazole ring and an aniline moiety at the 3-position (Figure 1). Thiazoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and anesthetic properties . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its molecular formula is C${10}$H${11}$N$_2$S, with a molar mass of 203.28 g/mol. The compound is commercially available for research purposes .

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBUVZDSQJFVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134811-93-1
Record name 3-(4-methyl-1,3-thiazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes structural differences between 3-(4-Methyl-1,3-thiazol-2-yl)aniline and its analogues:

Compound Name Substituent on Thiazole Aniline Position Linker/Functional Group Molecular Formula Molar Mass (g/mol) Key References
This compound 4-Methyl 3-position Direct bond C${10}$H${11}$N$_2$S 203.28
3-(4-Phenyl-1,3-thiazol-2-yl)aniline 4-Phenyl 3-position Direct bond C${15}$H${12}$N$_2$S 252.33
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline 4-Methyl 4-position Oxy (-O-) C${10}$H$9$FN$_2$OS 236.26
2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline 4-Methyl 4-position Sulfanyl (-S-) C${11}$H${12}$N$2$S$2$ 244.35
3-(2-Methyl-1,3-thiazol-4-yl)aniline 2-Methyl 4-position Direct bond C${10}$H${10}$N$_2$S 202.26
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline 2-Methyl 4-position Pyrazole-methyl linker C${15}$H${16}$N$_4$S 292.38

Key Observations :

  • Substituent Effects: The 4-methyl group on the thiazole ring (as in the parent compound) enhances steric stability compared to bulkier substituents like phenyl .
  • Linker Diversity : Sulfanyl (-S-) and oxy (-O-) linkers () increase molecular flexibility and may influence binding interactions in drug design.
  • Positional Isomerism : Substitution at the 2- vs. 4-position of the thiazole ring (e.g., vs. parent compound) significantly impacts electronic properties and steric hindrance.

Physicochemical Properties

  • Solubility : The parent compound’s solubility in polar solvents is moderate due to the hydrophilic aniline group and hydrophobic thiazole ring. Fluorinated analogues (e.g., ) exhibit reduced solubility in aqueous media.
  • Stability : Sulfanyl-linked derivatives () may exhibit higher oxidative stability compared to oxy-linked counterparts.
  • Crystallinity : Thiazole-aniline derivatives often form crystalline structures, as seen in tungsten complexes involving bis(4-methyl-1,3-thiazol-2-yl)methane .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.